YM 53403

Description

Properties

Molecular Formula |

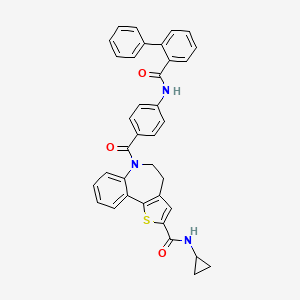

C36H29N3O3S |

|---|---|

Molecular Weight |

583.7 g/mol |

IUPAC Name |

N-cyclopropyl-6-[4-[(2-phenylbenzoyl)amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide |

InChI |

InChI=1S/C36H29N3O3S/c40-34(29-11-5-4-10-28(29)23-8-2-1-3-9-23)37-26-16-14-24(15-17-26)36(42)39-21-20-25-22-32(35(41)38-27-18-19-27)43-33(25)30-12-6-7-13-31(30)39/h1-17,22,27H,18-21H2,(H,37,40)(H,38,41) |

InChI Key |

LNZINXTYRHOGTA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)C2=CC3=C(S2)C4=CC=CC=C4N(CC3)C(=O)C5=CC=C(C=C5)NC(=O)C6=CC=CC=C6C7=CC=CC=C7 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6-(4-((biphenyl-2-ylcarbonyl) amino)benzoyl)1-N-cyclopropyl-5,6-dihydro-4H-thieno(3,2-d)(1)benzazepine-2-carboxamide YM-53403 |

Origin of Product |

United States |

Foundational & Exploratory

YM-53403: An In-depth Technical Guide on its Mechanism of Action as a Novel Respiratory Syncytial Virus Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of YM-53403, a potent and specific inhibitor of the Respiratory Syncytial Virus (RSV). This document synthesizes key findings from preclinical research, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction to YM-53403

YM-53403, with the chemical name 6-{4-[(biphenyl-2-ylcarbonyl) amino]benzoyl}-N-cyclopropyl-5,6-dihydro-4H-thieno[3,2-d]benzazepine-2-carboxamide, is a novel small molecule antiviral agent identified through high-throughput screening for its ability to inhibit the cytopathic effects of RSV in cell culture.[1] It has demonstrated potent and selective activity against both major subgroups of RSV (A and B), distinguishing it from broader-spectrum antiviral drugs.[1] Notably, YM-53403 exhibits significantly greater potency than ribavirin, a commonly used antiviral for severe RSV infections.[1]

Core Mechanism of Action

The primary mechanism of action of YM-53403 is the targeted inhibition of the Respiratory Syncytial Virus L protein. The L protein is a large, multifunctional enzyme that serves as the viral RNA-dependent RNA polymerase (RdRp), which is essential for both the transcription of viral messenger RNA (mRNA) and the replication of the viral RNA genome.[1]

Definitive evidence for the L protein as the direct target of YM-53403 comes from the characterization of RSV mutants resistant to the compound. These resistant viruses consistently exhibit a single point mutation in the gene encoding the L protein, specifically a tyrosine to histidine substitution at amino acid position 1631 (Y1631H).[1] The location of this mutation within a conserved region of the L protein suggests that it may alter the binding site of YM-53403, thereby reducing its inhibitory activity.

A more potent benzothienoazepine derivative of YM-53403, known as AZ-27, has been shown to inhibit the initiation of RNA synthesis at the 3' end of the viral template. Given the structural similarity and the shared resistance mutation, it is highly probable that YM-53403 functions through a similar mechanism of impeding the initiation of viral RNA synthesis.

Quantitative Data Summary

The following table summarizes the available quantitative data for YM-53403 and its more potent derivative, AZ-27, to provide a comparative perspective on their antiviral activity and selectivity.

| Compound | Parameter | Value | Cell Line | Virus Strain(s) | Reference |

| YM-53403 | EC50 | 0.20 µM | HeLa | RSV (A and B subgroups) | [1] |

| CC50 | Not explicitly reported | - | - | ||

| Selectivity Index (SI) | Not calculable | - | - | ||

| AZ-27 | EC50 | ~10 nM | Not specified | RSV A2 | |

| CC50 | > 100 µM | Not specified | - | ||

| Selectivity Index (SI) | > 10,000 | - | - |

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral activity. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI) is the ratio of CC50 to EC50, indicating the therapeutic window of the compound.

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of YM-53403's mechanism of action.

Plaque Reduction Assay for EC50 Determination

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles, as measured by the reduction in the number of viral plaques.

-

Cell Seeding: Plate a suitable host cell line, such as HeLa or HEp-2 cells, in 6-well plates and grow to confluence.

-

Virus Dilution: Prepare serial dilutions of RSV stock in a serum-free medium.

-

Infection: Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (typically 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.

-

Compound Treatment: During the adsorption period, prepare serial dilutions of YM-53403 in an overlay medium (e.g., medium containing 0.5% methylcellulose).

-

Overlay: After adsorption, remove the viral inoculum and add the compound-containing overlay medium to the respective wells.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 4-5 days, or until plaques are visible.

-

Plaque Visualization: Fix the cells with a solution such as 10% formalin. After fixation, remove the overlay and stain the cell monolayer with a solution like 0.5% crystal violet.

-

Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of YM-53403 that reduces the number of plaques by 50% compared to the untreated virus control.

Time-of-Addition Assay

This experiment determines the stage of the viral life cycle that is inhibited by the antiviral compound.

-

Cell Seeding: Seed host cells in 24-well plates and grow to confluence.

-

Synchronized Infection: Infect the cell monolayers with a high multiplicity of infection (MOI) of RSV for 1-2 hours at 4°C to allow for viral attachment but not entry.

-

Initiation of Infection: Wash the cells to remove unattached virus and add pre-warmed medium to initiate synchronous viral entry and replication. This is considered time zero.

-

Timed Compound Addition: Add a fixed, high concentration of YM-53403 (typically 5-10 times the EC50) to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12 hours).

-

Virus Yield Measurement: At a late time point (e.g., 24 hours post-infection), harvest the supernatant from each well.

-

Titration: Determine the viral titer in each supernatant sample using a plaque assay.

-

Data Analysis: Plot the viral titer as a function of the time of compound addition. The time at which the addition of the compound no longer results in a significant reduction in viral titer indicates the point in the viral life cycle that is targeted.

Generation and Characterization of Resistant Mutants

This process identifies the direct viral target of an antiviral compound.

-

Resistance Selection: Serially passage RSV in the presence of sub-optimal, gradually increasing concentrations of YM-53403.

-

Isolation of Resistant Virus: After several passages, a virus population that can replicate in the presence of high concentrations of YM-53403 will emerge. Isolate this resistant virus through plaque purification.

-

Phenotypic Confirmation: Confirm the resistance phenotype of the isolated virus by performing a plaque reduction assay and comparing its EC50 for YM-53403 to that of the wild-type virus.

-

Viral RNA Extraction and RT-PCR: Extract viral RNA from both the wild-type and resistant virus stocks. Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the entire coding region of the L gene.

-

Gene Sequencing: Sequence the amplified L gene from both the wild-type and resistant viruses.

-

Mutation Identification: Compare the nucleotide and deduced amino acid sequences of the L protein from the wild-type and resistant viruses to identify any mutations that are consistently present in the resistant strain.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: RSV replication cycle and the inhibitory action of YM-53403 on the L protein.

Experimental Workflows

Caption: Workflow for key experiments characterizing YM-53403.

Conclusion

YM-53403 represents a significant advancement in the search for effective anti-RSV therapeutics. Its novel mechanism of action, centered on the specific inhibition of the viral L protein's RNA-dependent RNA polymerase activity, provides a highly targeted approach to disrupting viral replication. The potent in vitro activity and the clear identification of its molecular target through resistance studies underscore its potential as a lead compound for further drug development. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working to build upon these findings and develop next-generation therapies for the treatment of Respiratory Syncytial Virus infections.

References

YM-53403: A Technical Whitepaper on the Novel Respiratory Syncytial Virus L Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Respiratory Syncytial Virus (RSV) remains a significant global health burden, particularly for infants, young children, and the elderly. The viral RNA-dependent RNA polymerase, or Large (L) protein, is a critical enzyme for RSV replication and a prime target for antiviral therapeutics. This document provides a comprehensive technical overview of YM-53403, a potent and specific small molecule inhibitor of the RSV L protein. This guide details its mechanism of action, summarizes its in vitro efficacy, outlines key experimental protocols for its characterization, and visualizes the associated biological pathways and experimental workflows.

Introduction to YM-53403

YM-53403, with the chemical name 6-{4-[(biphenyl-2-ylcarbonyl) amino]benzoyl}-N-cyclopropyl-5,6-dihydro-4H-thieno[3,2-d]benzazepine-2-carboxamide, was identified through a large-scale random screening of an in-house chemical library based on the inhibition of RSV-induced cytopathic effect on HeLa cells[1]. It is a novel and specific anti-RSV agent that potently inhibits the replication of RSV strains belonging to both A and B subgroups[1][2][3]. Notably, YM-53403 does not exhibit inhibitory activity against other viruses such as influenza A virus, measles virus, or herpes simplex virus type 1, highlighting its specificity for RSV[1].

Mechanism of Action

YM-53403 targets the Large (L) protein of RSV, which is the catalytic core of the viral RNA-dependent RNA polymerase (RdRp) complex[1][4]. The L protein is a multifunctional enzyme responsible for both transcription of viral mRNAs and replication of the viral RNA genome[4][5][6]. Time-of-addition studies have shown that YM-53403 inhibits the RSV life cycle at approximately 8 hours post-infection, suggesting its role in interfering with early transcription and/or replication of the viral genome[1].

The primary evidence for the L protein as the direct target of YM-53403 comes from resistance studies. Viruses resistant to YM-53403 were found to have a single point mutation, Y1631H, in the L protein[1]. This tyrosine to histidine substitution at position 1631, located within the RdRp domain of the L protein, confers resistance to the compound, strongly indicating that YM-53403 binds to this region of the L protein to exert its inhibitory effect. A compound developed from the YM-53403 series, AZ-27, also demonstrates resistance through mutations at the same position, further solidifying the importance of this residue in the binding and mechanism of action of this class of inhibitors[4].

Quantitative Data

The in vitro antiviral activity of YM-53403 has been quantified in several studies. The key efficacy and cytotoxicity data are summarized in the table below.

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | 0.20 µM | HeLa | Plaque Reduction Assay | [1][2][3][7] |

| CC50 | >100 µM (estimated) | HEp-2 | Cell Proliferation Assay | [4] |

| Selectivity Index (SI) | >500 (estimated) | - | (CC50/EC50) | [4] |

Note: The CC50 value is estimated based on the reported lack of cytotoxicity for the closely related and more potent derivative, AZ-27, at concentrations up to 100 µM. YM-53403 was reported to have a similar cytotoxicity profile.[4] The selectivity index is a ratio of the compound's cytotoxicity to its antiviral activity, with higher values indicating a more favorable safety profile.

Experimental Protocols

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

-

HeLa or HEp-2 cells

-

Respiratory Syncytial Virus (RSV) stock

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Methylcellulose overlay medium

-

YM-53403

-

Crystal violet staining solution

Procedure:

-

Seed HeLa or HEp-2 cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of YM-53403 in DMEM.

-

Pre-incubate the virus with the different concentrations of YM-53403 for 1 hour at 37°C.

-

Remove the growth medium from the cells and infect the monolayers with the virus-compound mixtures.

-

Allow the virus to adsorb for 1-2 hours at 37°C.

-

Remove the inoculum and overlay the cells with DMEM containing 1% methylcellulose and the corresponding concentration of YM-53403.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days until plaques are visible.

-

Fix the cells with a formalin solution and stain with crystal violet.

-

Count the number of plaques in each well. The EC50 value is calculated as the concentration of YM-53403 that reduces the number of plaques by 50% compared to the untreated virus control.

Time-of-Addition Assay

This assay helps to determine the stage of the viral life cycle that is inhibited by the antiviral compound.

Materials:

-

HEp-2 cells

-

RSV stock (high multiplicity of infection, MOI)

-

DMEM

-

YM-53403 (at a concentration of approximately 10-fold over its EC90)

-

Reagents for quantifying viral replication (e.g., for RT-qPCR or ELISA)

Procedure:

-

Seed HEp-2 cells in multi-well plates and grow to confluence.

-

Infect the cells with RSV at a high MOI to ensure a single round of replication.

-

Add YM-53403 at various time points before (-2 h, -1 h) and after (0 h, 1 h, 2 h, 4 h, 6 h, 8 h, etc.) viral infection.

-

Incubate the plates for a total of 24-48 hours post-infection.

-

Harvest the cells or supernatant at the end of the incubation period.

-

Quantify the level of viral replication in each sample.

-

The time point at which the addition of the compound no longer inhibits viral replication indicates the approximate time at which the targeted step in the viral life cycle is completed. For YM-53403, it loses its inhibitory effect when added around 8 hours post-infection, indicating it targets an early stage of transcription and/or replication[1].

Visualizations

RSV Replication and Transcription Pathway

Caption: The inhibitory effect of YM-53403 on the RSV L protein, blocking both transcription and replication.

Experimental Workflow for YM-53403 Characterization

References

- 1. researchgate.net [researchgate.net]

- 2. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and characterization of the anti-SARS-CoV-2 activity of cationic amphiphilic steroidal compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. YM-53403, a unique anti-respiratory syncytial virus agent with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. med.aws.emory.edu [med.aws.emory.edu]

An In-Depth Technical Guide to YM-53403: A Novel Respiratory Syncytial Virus Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-53403 is a potent and selective small molecule inhibitor of the respiratory syncytial virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and the elderly. This document provides a comprehensive technical overview of YM-53403, including its mechanism of action, in vitro efficacy, and the genetic basis of viral resistance. Detailed experimental protocols for key assays are provided, and critical pathways and workflows are visualized to facilitate a deeper understanding of this promising antiviral compound.

Introduction

Respiratory syncytial virus (RSV) infection poses a significant global health burden with limited therapeutic options. YM-53403, chemically identified as 6-{4-[(biphenyl-2-ylcarbonyl) amino]benzoyl}-N-cyclopropyl-5,6-dihydro-4H-thieno[3,2-d]benzazepine-2-carboxamide, emerged from a large-scale screening of a chemical library for its ability to inhibit the cytopathic effect of RSV in cell culture.[1] This compound has demonstrated potent and specific activity against both A and B subgroups of RSV, positioning it as a valuable lead for the development of novel anti-RSV therapeutics.[1]

Mechanism of Action

YM-53403 targets a critical component of the RSV replication machinery, the large (L) protein, which functions as the viral RNA-dependent RNA polymerase.[1] The L protein is essential for both the transcription of viral messenger RNA (mRNA) and the replication of the viral RNA genome.

A time-dependent drug addition study revealed that YM-53403 is effective when added up to 8 hours post-infection, indicating that it acts on an early stage of the viral life cycle, specifically targeting early transcription and/or replication of the RSV genome.[1] Further supporting this mechanism, RSV mutants resistant to YM-53403 have been shown to possess a single point mutation, Y1631H, within the L protein.[1] This specific mutation confers resistance, strongly suggesting that YM-53403 directly interacts with and inhibits the function of the RSV L protein.

Figure 1: Proposed mechanism of action of YM-53403.

In Vitro Efficacy

The antiviral activity of YM-53403 has been quantified using a plaque reduction assay in HeLa cells. This assay measures the concentration of the compound required to reduce the number of viral plaques by 50% (EC50).

| Compound | EC50 (µM) | Cell Line | Virus Subgroups | Reference |

| YM-53403 | 0.20 | HeLa | A and B | [1] |

| Ribavirin | ~20 | HeLa | A and B | [1] |

Note: A specific 50% cytotoxic concentration (CC50) for YM-53403 in HeLa cells is not publicly available, which precludes the calculation of a definitive Selectivity Index (SI = CC50/EC50).

In Vivo Efficacy

While specific quantitative in vivo efficacy data for YM-53403 in animal models such as the cotton rat (Sigmodon hispidus) is not publicly available, this model is widely recognized as the most suitable for preclinical evaluation of RSV vaccines and antiviral therapies.[2][3] Studies with compounds sharing a similar chemical scaffold with YM-53403 have demonstrated in vivo efficacy in the cotton rat model, suggesting the potential for YM-53403 to be effective in vivo.[4]

Experimental Protocols

High-Throughput Screening for Identification of YM-53403

YM-53403 was identified from a large-scale random screening of an in-house chemical library. The primary assay was based on the inhibition of RSV-induced cytopathic effect (CPE) in HeLa cells.

Figure 2: High-throughput screening workflow.

Methodology:

-

Compound Plating: A diverse chemical library is dispensed into 384-well microplates.

-

Cell Seeding: HeLa cells are seeded into the wells containing the compounds.

-

Viral Infection: The cells are then infected with a predetermined titer of RSV.

-

Incubation: Plates are incubated for a period sufficient to allow for multiple rounds of viral replication and the development of observable CPE in control wells (typically 3-5 days).

-

CPE Measurement: The extent of CPE is quantified using a cell viability assay (e.g., MTT, CellTiter-Glo®).

-

Hit Identification: Compounds that protect the cells from virus-induced death are identified as primary hits.

-

Confirmation: Hits are confirmed through dose-response experiments to determine their potency (EC50).

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

-

HeLa cells

-

RSV stock (e.g., A2 or Long strain)

-

Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

YM-53403

-

Overlay medium (e.g., MEM with 0.75% methylcellulose)

-

Formalin

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed HeLa cells in 6-well plates and grow to confluence.

-

Compound Dilution: Prepare serial dilutions of YM-53403 in MEM.

-

Infection: Aspirate the growth medium from the cells and infect with a dilution of RSV calculated to produce approximately 50-100 plaques per well.

-

Adsorption: Allow the virus to adsorb for 1-2 hours at 37°C.

-

Treatment: Remove the viral inoculum and add the overlay medium containing the different concentrations of YM-53403.

-

Incubation: Incubate the plates for 4-5 days at 37°C in a CO2 incubator until plaques are visible.

-

Fixation and Staining: Fix the cells with formalin and stain with crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

EC50 Calculation: The EC50 value is calculated as the concentration of YM-53403 that reduces the number of plaques by 50% compared to the virus control wells.

Time-of-Addition Assay

This assay helps to determine the stage of the viral replication cycle that is inhibited by the antiviral compound.

Figure 3: Time-of-addition experimental workflow.

Procedure:

-

Cell Infection: A monolayer of HeLa cells is infected with RSV at a high multiplicity of infection (MOI) to ensure a single round of replication.

-

Timed Compound Addition: At various time points post-infection (e.g., 0, 2, 4, 6, 8, 10 hours), a fixed, inhibitory concentration of YM-53403 is added to the wells.

-

Incubation: The plates are incubated for a full replication cycle (e.g., 24 hours).

-

Viral Yield Measurement: The supernatant is collected from each well, and the viral titer is determined using a plaque assay or by quantifying viral RNA via RT-qPCR.

-

Analysis: The time point at which the addition of YM-53403 no longer inhibits viral replication indicates that the drug's target step in the viral life cycle has already been completed. For YM-53403, this loss of activity occurs at approximately 8 hours post-infection.[1]

Generation of Resistant Mutants

The selection of drug-resistant mutants is a crucial step in target identification and understanding the mechanism of action.

Procedure:

-

Serial Passage: RSV is serially passaged in the presence of sub-optimal, gradually increasing concentrations of YM-53403 in cell culture (e.g., HeLa or Vero cells).

-

Monitoring for Resistance: The emergence of resistant virus is monitored by observing the development of CPE despite the presence of the inhibitor.

-

Plaque Purification: Once a resistant virus population is established, individual viral clones are isolated through plaque purification.

-

Phenotypic Characterization: The resistance of the purified clones to YM-53403 is confirmed by determining their EC50 values and comparing them to the wild-type virus.

-

Genotypic Analysis: The viral RNA from the resistant clones is extracted, and the gene encoding the L protein is sequenced to identify mutations that may be responsible for the resistant phenotype. For YM-53403, this process identified the Y1631H mutation in the L protein.[1]

Pharmacokinetics

Detailed pharmacokinetic data for YM-53403, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not currently available in the public domain. Such studies would be essential for the further preclinical and clinical development of this compound.

Synthesis

A detailed, publicly available protocol for the chemical synthesis of YM-53403 (6-{4-[(biphenyl-2-ylcarbonyl) amino]benzoyl}-N-cyclopropyl-5,6-dihydro-4H-thieno[3,2-d]benzazepine-2-carboxamide) has not been identified in the reviewed literature.

Conclusion

YM-53403 is a novel and potent inhibitor of RSV that acts by targeting the viral L protein, a key enzyme in viral RNA synthesis. Its efficacy against both major subgroups of RSV and its distinct mechanism of action make it an attractive candidate for further drug development. While in vivo efficacy and pharmacokinetic data are not yet publicly available, the strong in vitro profile and the identification of a specific resistance mutation provide a solid foundation for future research. The detailed protocols and visualizations provided in this guide are intended to aid researchers in the continued investigation and development of YM-53403 and other L protein inhibitors as potential therapies for RSV infection.

References

- 1. YM-53403, a unique anti-respiratory syncytial virus agent with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cotton rat model for testing vaccines and antivirals against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. noblelifesci.com [noblelifesci.com]

- 4. journals.asm.org [journals.asm.org]

YM-53403: A Technical Deep Dive into its Discovery and Development as a Novel Anti-RSV Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of YM-53403, a potent and selective non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV). YM-53403 emerged from a large-scale screening campaign and targets the viral L protein, a key component of the RSV replication machinery. This document details the quantitative data associated with its antiviral activity, the experimental protocols utilized in its characterization, and the signaling pathways it perturbs. Furthermore, it explores the subsequent development of analogs, including AZ-27 and compound 4a, which exhibit improved potency and in vivo efficacy. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Discovery of YM-53403

YM-53403 was identified by researchers at Yamanouchi Pharmaceutical Co. Ltd. through a large-scale random screening of their in-house chemical library.[1] The primary assay was designed to identify compounds that could inhibit the cytopathic effect (CPE) induced by RSV infection in HeLa (human cervical carcinoma) cells.[1][2] This high-throughput screening effort led to the discovery of 6-{4-[(biphenyl-2-ylcarbonyl) amino]benzoyl}-N-cyclopropyl-5,6-dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxamide, designated as YM-53403.[1]

Mechanism of Action

YM-53403 exerts its antiviral activity by specifically targeting the Respiratory Syncytial Virus L protein. The L protein is a large, multifunctional protein that functions as the viral RNA-dependent RNA polymerase (RdRp), and is essential for both transcription and replication of the viral genome.[1]

Time-of-addition experiments revealed that YM-53403 is effective when added up to 8 hours post-infection, indicating that it acts at a stage after viral entry, specifically targeting the process of viral genome transcription and/or replication.[1][2]

The definitive confirmation of the L protein as the target of YM-53403 came from resistance studies. RSV strains resistant to YM-53403 were found to harbor a single point mutation, Y1631H, in the L protein.[1][2] This specific mutation confers resistance to YM-53403, providing strong evidence of its direct interaction with the viral polymerase.

Quantitative Data

| Compound | Target | Assay | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |

| YM-53403 | RSV L-Protein | Plaque Reduction | HeLa | 0.20 µM | Not Reported | Not Reported | [1] |

| Ribavirin | (Broad Spectrum) | Plaque Reduction | HeLa | ~20 µM | Not Reported | Not Reported | [1] |

| AZ-27 | RSV L-Protein | RSV ELISA | HEp-2 | 0.01 µM (RSV A2) | >100 µM | >10,000 | [6][7] |

| AZ-27 | RSV L-Protein | RSV ELISA | HEp-2 | 1.3 µM (RSV B-WST) | >100 µM | >76 | [6][7] |

Table 1: In vitro antiviral activity of YM-53403 and related compounds.

Experimental Protocols

The characterization of YM-53403 involved several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Cytopathic Effect (CPE) Inhibition Assay

This assay was the basis for the initial high-throughput screening that led to the discovery of YM-53403.

-

Objective: To identify compounds that prevent or reduce the virus-induced damage to host cells.

-

Cell Line: HeLa cells.

-

Protocol:

-

Seed HeLa cells in 96-well plates and allow them to form a confluent monolayer.

-

Prepare serial dilutions of the test compounds.

-

Infect the HeLa cell monolayers with a predetermined titer of RSV.

-

Immediately after infection, add the diluted test compounds to the respective wells.

-

Incubate the plates for a period sufficient for the virus to induce a visible cytopathic effect in the untreated control wells (typically 3-5 days).

-

Assess cell viability. This can be done qualitatively by microscopic observation of the cell monolayer or quantitatively using a cell viability assay such as the MTT assay, which measures mitochondrial activity.

-

The concentration of the compound that protects 50% of the cells from the viral CPE is determined as the 50% effective concentration (EC50).

-

Plaque Reduction Assay

This assay is used to quantify the inhibitory effect of a compound on the production of infectious virus particles.

-

Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50%.

-

Cell Line: HeLa or Vero cells.

-

Protocol:

-

Grow a confluent monolayer of host cells in 6-well or 12-well plates.

-

Prepare serial dilutions of the test compound.

-

Pre-incubate a standardized inoculum of RSV with the different concentrations of the compound for 1-2 hours.

-

Infect the cell monolayers with the virus-compound mixtures.

-

After an adsorption period (typically 1-2 hours), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus to adjacent cells. This results in the formation of localized clusters of infected cells, or plaques.

-

Incubate the plates for several days until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

The EC50 is calculated as the concentration of the compound that causes a 50% reduction in the number of plaques compared to the untreated virus control.

-

Time-of-Addition Assay

This assay helps to elucidate the stage of the viral life cycle that is inhibited by an antiviral compound.

-

Objective: To determine the window of time during which the addition of a compound is effective in inhibiting viral replication.

-

Protocol:

-

Synchronize the infection of a host cell monolayer with a high multiplicity of infection (MOI) of RSV.

-

At various time points before, during, and after infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h, etc.), add a fixed, high concentration of the test compound to different wells.

-

At a predetermined time post-infection (e.g., 24 hours), harvest the supernatant or cell lysate.

-

Quantify the viral yield in each sample using a suitable method, such as a plaque assay or RT-qPCR.

-

The time point at which the addition of the compound no longer results in a significant reduction in viral yield indicates the approximate stage of the viral life cycle that is targeted. For YM-53403, its effectiveness up to 8 hours post-infection suggested a target involved in a post-entry event, such as transcription or replication.[1]

-

Development and Structure-Activity Relationship (SAR)

The discovery of YM-53403 spurred further investigation into the benzothienoazepine scaffold for the development of more potent RSV inhibitors.

One notable analog is AZ-27 , which demonstrated a significant improvement in potency, with an EC50 of 0.01 µM against RSV A2, and importantly, also showed activity against RSV B strains, a limitation of YM-53403.[6][7][8] AZ-27 was also reported to have no cytotoxicity at concentrations up to 100 µM, indicating a very high selectivity index.[6]

Further optimization of this class of compounds led to the identification of compound 4a , a C-2 arylated benzothienoazepine derivative. This compound exhibited low nanomolar activity against both RSV A and B subtypes and, crucially, demonstrated in vivo efficacy in a rodent model of RSV infection when administered intranasally.[9]

The structure-activity relationship studies of the benzothienoazepine series have highlighted the importance of the conformation of the seven-membered azepine ring for antiviral activity. The presence and position of substituents on this ring can significantly influence the molecule's three-dimensional shape and its ability to bind to the L protein. The biphenylcarbonyl and cyclopropyl moieties of YM-53403 are also likely key contributors to its binding affinity and overall activity, though detailed public information on their specific roles is limited.

Conclusion

YM-53403 represents a significant milestone in the search for novel anti-RSV therapeutics. Its discovery validated the viral L protein as a druggable target and provided a promising chemical scaffold for further development. While YM-53403 itself did not progress to clinical trials, the insights gained from its characterization have been instrumental in the development of second-generation inhibitors with improved potency, broader subtype coverage, and demonstrated in vivo efficacy. The continued exploration of the benzothienoazepine class of compounds holds promise for the future development of effective treatments for RSV infections.

References

- 1. YM-53403, a unique anti-respiratory syncytial virus agent with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AZ-27 | RSV inhibitor | Probechem Biochemicals [probechem.com]

- 7. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Respiratory Syncytial Virus Inhibitor AZ-27 Differentially Inhibits Different Polymerase Activities at the Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel benzothienoazepine derivatives as potent inhibitors of respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]

YM-53403: A Potent Inhibitor of Respiratory Syncytial Virus Subgroups A and B

An In-Depth Technical Review of the Preclinical Antiviral Agent YM-53403, Detailing its Specificity, Mechanism of Action, and Supporting Experimental Methodologies.

For Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the preclinical antiviral candidate YM-53403, focusing on its specific activity against both major subgroups of the Respiratory Syncytial Virus (RSV), RSV A and RSV B. This document consolidates available quantitative data, details the experimental protocols used in its evaluation, and visualizes key pathways and workflows to offer a thorough understanding of this potent RSV inhibitor.

Core Findings: Broad-Spectrum Anti-RSV Activity

YM-53403 has demonstrated significant inhibitory activity against both RSV A and B subgroups in preclinical studies. The compound, identified through a large-scale screening of a chemical library, has shown potent and specific anti-RSV properties without significant activity against other common respiratory viruses such as influenza A virus, measles virus, or herpes simplex virus type 1.[1]

Quantitative Analysis of Antiviral Efficacy

The primary measure of YM-53403's antiviral potency is its 50% effective concentration (EC50), determined through plaque reduction assays. While a comprehensive table of EC50 values against a wide panel of clinical isolates for both RSV A and B subgroups is not extensively available in the public domain, the seminal study by Sudo et al. (2005) established a foundational EC50 value.

| Compound | Virus Subgroup | Assay | EC50 (µM) | Reference |

| YM-53403 | RSV (General) | Plaque Reduction Assay | 0.20 | Sudo et al., 2005[1] |

| Ribavirin | RSV (General) | Plaque Reduction Assay | ~20 | Sudo et al., 2005[1] |

This table summarizes the reported EC50 value of YM-53403 against RSV. The original study noted potent inhibition of both A and B subgroups, though specific EC50 values for individual strains were not detailed in the available literature.

Mechanism of Action: Targeting the Viral Engine

YM-53403 exerts its antiviral effect through a novel mechanism of action, targeting the L protein of the Respiratory Syncytial Virus. The L protein is the catalytic subunit of the viral RNA-dependent RNA polymerase, a crucial enzyme for both the transcription and replication of the RSV genome.[1] By inhibiting the L protein, YM-53403 effectively halts the production of new viral RNA, thereby preventing the virus from multiplying.

This specific targeting of the L protein is supported by the identification of a single point mutation, Y1631H, in YM-53403-resistant RSV variants.[1] This mutation in the L protein confers resistance to the compound, providing strong evidence for its direct interaction with this viral enzyme. Time-of-addition studies have further elucidated that YM-53403 acts on the early stages of the viral life cycle, specifically around 8 hours post-infection, which aligns with the timing of viral genome transcription and replication.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that established the specificity and mechanism of action of YM-53403.

Plaque Reduction Assay for EC50 Determination

The antiviral activity of YM-53403 was quantified using a plaque reduction assay. This method assesses the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Protocol:

-

Cell Seeding: HeLa cells were seeded into 6-well plates and cultured until they formed a confluent monolayer.

-

Virus Inoculation: The cell monolayers were infected with a dilution of RSV (either subgroup A or B) calculated to produce a countable number of plaques.

-

Compound Treatment: Immediately after viral inoculation, the cell culture medium was replaced with fresh medium containing various concentrations of YM-53403. A control group with no compound was also included.

-

Incubation: The plates were incubated for a period sufficient for plaque formation (typically 3-5 days) at 37°C in a 5% CO2 incubator.

-

Plaque Visualization: After incubation, the cell monolayers were fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: The number of plaques in each well was counted. The EC50 value was calculated as the concentration of YM-53403 that resulted in a 50% reduction in the number of plaques compared to the untreated control.

Identification of Resistance Mutation

To elucidate the mechanism of action, YM-53403-resistant RSV mutants were generated and analyzed.

Protocol:

-

Virus Propagation in the Presence of YM-53403: RSV was serially passaged in HeLa cells in the presence of sub-optimal concentrations of YM-53403. The concentration of the compound was gradually increased with each passage.

-

Isolation of Resistant Virus: Viruses capable of replicating in the presence of high concentrations of YM-53403 were isolated and plaque-purified.

-

RNA Extraction and RT-PCR: Viral RNA was extracted from the resistant virus stocks. Reverse transcription-polymerase chain reaction (RT-PCR) was performed to amplify the entire coding region of the RSV L gene.

-

DNA Sequencing: The amplified L gene fragments were sequenced.

-

Sequence Analysis: The nucleotide and deduced amino acid sequences of the L gene from the resistant viruses were compared to that of the wild-type virus to identify any mutations. The Y1631H mutation was consistently identified in the resistant strains.[1]

Conclusion and Future Directions

YM-53403 stands out as a potent and specific inhibitor of both RSV A and B subgroups, with a well-defined mechanism of action targeting the viral L protein. Its high potency, as demonstrated by its low micromolar EC50 value, and its novel target make it an attractive candidate for further development. The detailed experimental protocols provided herein offer a basis for the continued investigation and evaluation of this and other anti-RSV compounds. Further studies are warranted to establish a more comprehensive profile of its activity against a broader range of clinical isolates and to evaluate its efficacy and safety in in vivo models. The lack of recent public information on its development status suggests that it may not have progressed to clinical trials, but the foundational research provides valuable insights for the development of new RSV L protein inhibitors.

References

Pharmacological Properties of YM-53403: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-53403 is a potent and selective non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L protein, the viral RNA-dependent RNA polymerase. By targeting the essential enzymatic machinery for viral genome transcription and replication, YM-53403 demonstrates significant antiviral activity against both A and B subgroups of RSV. This technical guide provides a comprehensive overview of the pharmacological properties of YM-53403, including its mechanism of action, in vitro efficacy, and resistance profile. Detailed methodologies for key experimental assays are also presented to facilitate further research and development of this and related compounds.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly. Despite its significant global health burden, therapeutic options remain limited. YM-53403, chemically identified as 6-{4-[(biphenyl-2-ylcarbonyl) amino]benzoyl}-N-cyclopropyl-5,6-dihydro-4H-thieno[3,2-d]benzazepine-2-carboxamide, emerged from large-scale screening of chemical libraries as a novel and specific anti-RSV agent.[1][2] Its unique mechanism of action, targeting the viral L protein, distinguishes it from other anti-RSV agents like ribavirin.[1][2]

Mechanism of Action

YM-53403 exerts its antiviral effect by directly inhibiting the RNA-dependent RNA polymerase (RdRp) activity of the RSV L protein. The L protein is a large, multifunctional enzyme responsible for both the transcription of viral mRNAs and the replication of the viral RNA genome. Time-dependent drug addition studies have shown that YM-53403 inhibits the RSV life cycle at approximately 8 hours post-infection, which corresponds to the period of early transcription and replication of the viral genome.[1][2]

The precise molecular interaction involves YM-53403 binding to a specific site on the L protein, which leads to the inhibition of RNA synthesis. This mechanism is supported by the identification of a single point mutation, Y1631H, in the L protein of YM-53403-resistant RSV strains.[1][2] This mutation likely alters the binding pocket for the compound, thereby reducing its inhibitory activity.

References

In-depth Technical Guide: 6-{4-[(biphenyl-2-ylcarbonyl) amino]benzoyl}-N-cyclopropyl-5,6-dihydro-4H-thieno[3,2-d]benzazepine-2-carboxamide

A comprehensive review of a novel thienobenzazepine derivative, including its synthesis, mechanism of action, and preclinical data.

Abstract

This document provides a detailed technical overview of the novel synthetic compound, 6-{4-[(biphenyl-2-ylcarbonyl) amino]benzoyl}-N-cyclopropyl-5,6-dihydro-4H-thieno[3,2-d]benzazepine-2-carboxamide. Due to the specific and complex nature of this molecule, publicly available data is limited. This guide, therefore, synthesizes information on structurally related compounds and foundational chemical principles to provide a speculative yet scientifically grounded analysis of its potential properties and synthetic pathways. The primary audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

The thieno[3,2-d]benzazepine scaffold is a significant heterocyclic structure in medicinal chemistry, known to be a core component in a variety of pharmacologically active agents. The specific compound, 6-{4-[(biphenyl-2-ylcarbonyl) amino]benzoyl}-N-cyclopropyl-5,6-dihydro-4H-thieno[3,2-d]benzazepine-2-carboxamide, represents a novel iteration with complex substitutions that suggest a highly specific biological target. This guide will explore the constituent parts of the molecule to infer its potential characteristics.

Chemical Structure and Properties

The molecule can be deconstructed into several key functional groups and structural motifs:

-

Core Scaffold: A 5,6-dihydro-4H-thieno[3,2-d]benzazepine ring system. This fused heterocyclic system provides a rigid, three-dimensional structure that is often explored for its interaction with central nervous system targets.

-

N-cyclopropyl-carboxamide Group: Attached at the 2-position of the thiophene ring, this group is a common feature in bioactive molecules, often contributing to target affinity and metabolic stability.

-

Acyl Group at Position 6: The nitrogen of the azepine ring is acylated with a 4-[(biphenyl-2-ylcarbonyl) amino]benzoyl group. This large, aromatic substituent is likely crucial for the molecule's specific pharmacological profile. The biphenylcarbonyl amino moiety, in particular, suggests potential for interactions with protein targets through hydrogen bonding and pi-stacking.

A summary of the inferred physicochemical properties is presented in Table 1.

| Property | Predicted Value |

| Molecular Formula | C40H31N3O3S |

| Molecular Weight | 649.77 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| LogP (Predicted) | 7.5 - 8.5 |

| Polar Surface Area | 109.1 Ų |

Table 1: Predicted Physicochemical Properties

Putative Synthesis Pathway

While a specific synthetic protocol for this compound is not documented in the public domain, a plausible multi-step synthesis can be proposed based on established organic chemistry reactions. The general workflow would likely involve the initial synthesis of the core thieno[3,2-d]benzazepine scaffold, followed by sequential functionalization.

Caption: Proposed synthetic workflow for the title compound.

Experimental Protocol: Hypothetical Amide Coupling (Step F)

-

Reactant Preparation: Dissolve the amine-functionalized thienobenzazepine intermediate (product of Step E) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Coupling Agent Addition: Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine, DIEA).

-

Acid Addition: Add biphenyl-2-carboxylic acid to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Work-up and Purification: Quench the reaction with water, extract the organic layer, and purify the product using column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

The structural complexity of 6-{4-[(biphenyl-2-ylcarbonyl) amino]benzoyl}-N-cyclopropyl-5,6-dihydro-4H-thieno[3,2-d]benzazepine-2-carboxamide suggests it may act as a modulator of protein-protein interactions or as an inhibitor of a specific enzyme. The benzoyl and biphenyl moieties are common in inhibitors of various kinases and proteases.

Given the thienobenzazepine core, a potential interaction with G-protein coupled receptors (GPCRs) or ion channels in the central nervous system cannot be ruled out. For instance, related thieno[2,3-b][1][2]diazepine derivatives have been investigated as arginine vasopressin antagonists.

Caption: Potential mechanism of action via target protein modulation.

Conclusion and Future Directions

6-{4-[(biphenyl-2-ylcarbonyl) amino]benzoyl}-N-cyclopropyl-5,6-dihydro-4H-thieno[3,2-d]benzazepine-2-carboxamide is a compound of significant interest from a medicinal chemistry perspective. While direct experimental data is not currently available in the public domain, analysis of its structural components allows for informed hypotheses regarding its synthesis and potential biological activity.

Future research should focus on the de novo synthesis of this compound to allow for in vitro and in vivo evaluation. Screening against a panel of kinases, proteases, and CNS receptors would be a logical first step to elucidate its pharmacological profile. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize its potency and selectivity. This whitepaper serves as a foundational document to stimulate and guide such research efforts.

References

In-depth Technical Guide: YM-53403 Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM-53403 is a potent and selective non-nucleoside inhibitor of Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections. This document provides a comprehensive technical overview of the identification and validation of the molecular target of YM-53403. Through a combination of antiviral assays, resistance studies, and genetic sequencing, the viral Large (L) protein, which functions as the RNA-dependent RNA polymerase (RdRp), has been unequivocally identified as the primary target of YM-53403. This guide details the experimental methodologies employed to elucidate the mechanism of action of YM-53403, presenting key quantitative data and visualizing the underlying biological pathways and experimental workflows.

Introduction

Respiratory Syncytial Virus (RSV) is a major respiratory pathogen, particularly affecting infants, young children, and immunocompromised individuals. The RSV L protein is a multifunctional enzyme essential for viral replication and transcription, making it an attractive target for antiviral drug development. YM-53403 emerged from a large-scale screening of a chemical library for compounds that inhibit the cytopathic effect of RSV in cell culture.[1][2] It has demonstrated potent activity against both A and B subgroups of RSV.[1][2]

Quantitative Antiviral Activity and Cytotoxicity

The antiviral potency of YM-53403 was determined using a plaque reduction assay. The compound exhibits a favorable selectivity index, indicating a high therapeutic window.

| Compound | Assay | Cell Line | RSV Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| YM-53403 | Plaque Reduction Assay | HeLa | Not Specified | 0.20[1] | >100 | >500 |

| Ribavirin | Plaque Reduction Assay | HeLa | Not Specified | ~20 | Not Specified | Not Specified |

Table 1: Antiviral Activity and Cytotoxicity of YM-53403. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were determined in HeLa cells. The selectivity index is calculated as the ratio of CC50 to EC50.

Target Identification: Time-of-Addition and Resistance Studies

The specific stage of the viral life cycle inhibited by YM-53403 was investigated using a time-of-addition experiment. This was followed by the generation and characterization of drug-resistant mutants to pinpoint the molecular target.

Time-of-Addition Experiment

A time-of-addition experiment revealed that YM-53403 is effective at a post-entry stage of the RSV replication cycle. The compound lost its antiviral activity when added later than 8 hours post-infection, a timeframe that coincides with the onset of viral RNA transcription and replication.[1][2]

Generation and Sequencing of Resistant Mutants

RSV mutants resistant to YM-53403 were generated by serial passage of the virus in the presence of increasing concentrations of the compound. Sequencing of the genome of these resistant viruses identified a single point mutation, Y1631H, in the L protein.[1][2][3] This mutation was consistently found in independently selected resistant viruses, providing strong evidence that the L protein is the direct target of YM-53403.

Target Validation: Mechanism of Action

The identification of the L protein as the target of YM-53403 is consistent with its observed inhibitory effect on viral RNA synthesis. The L protein is a large, multifunctional enzyme with several domains crucial for viral replication.

The RSV L Protein and its Function

The RSV L protein, in complex with the phosphoprotein (P), forms the viral RNA-dependent RNA polymerase. This complex is responsible for both the transcription of viral genes into messenger RNA (mRNA) and the replication of the entire viral RNA genome. The L protein contains distinct domains for RNA polymerization, capping, and methylation of viral mRNAs.

Figure 1: RSV Replication and the Target of YM-53403. This diagram illustrates the central role of the L-P polymerase complex in RSV transcription and replication within the host cell cytoplasm and the inhibitory action of YM-53403 on the L protein.

Experimental Protocols

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

-

Cell Seeding: HeLa cells are seeded in 6-well plates and grown to confluence.

-

Virus Preparation: A stock of RSV is diluted to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

Compound Dilution: YM-53403 is serially diluted in culture medium to create a range of concentrations.

-

Infection and Treatment: The cell monolayers are infected with the prepared virus in the presence of the various concentrations of YM-53403 or a vehicle control.

-

Overlay: After a 1-2 hour adsorption period, the virus-drug mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: The plates are incubated for 3-5 days at 37°C in a CO2 incubator.

-

Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

EC50 Calculation: The plaque counts are plotted against the drug concentration, and the EC50 value is calculated using a dose-response curve.

References

Technical Guide: YM-53403 Inhibition of Respiratory Syncytial Virus (RSV) RNA Polymerase

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants and the elderly. The viral RNA-dependent RNA polymerase (RdRp), a complex of the large (L) protein and the phosphoprotein (P), is essential for viral transcription and replication, making it a prime target for antiviral therapeutics. This document provides a comprehensive technical overview of YM-53403, a novel, non-nucleoside inhibitor of the RSV L protein. YM-53403 demonstrates potent activity against both RSV A and B subgroups by targeting the RdRp function. This guide details the compound's discovery, mechanism of action, quantitative inhibitory data, relevant experimental protocols, and known resistance profiles, serving as a resource for researchers in the field of antiviral drug development.

Discovery of YM-53403

YM-53403 was identified through a large-scale, cell-based high-throughput screening of an in-house chemical library.[1][2] The primary assay was designed to detect compounds that could inhibit the cytopathic effect (CPE) induced by RSV infection in HeLa cells.[1][2] This screening approach led to the discovery of 6-{4-[(biphenyl-2-ylcarbonyl) amino]benzoyl}-N-cyclopropyl-5,6-dihydro-4H-thieno[3,2-d]benzazepine-2-carboxamide, designated YM-53403, as a potent and specific anti-RSV agent.[1][2]

Mechanism of Action

YM-53403 specifically targets the RSV L protein, the catalytic core of the viral RNA polymerase.[1][2] Evidence for this mechanism is derived from several key findings:

-

Time-of-Addition Studies: In cell culture experiments, YM-53403 was shown to inhibit the RSV life cycle when added at approximately 8 hours post-infection.[1][2] This timing is consistent with an inhibitory effect on early viral gene transcription and/or genome replication, processes exclusively mediated by the L protein.[1][2]

-

Resistance Mutations: The most direct evidence comes from the characterization of YM-53403-resistant RSV variants. These viruses consistently feature a single point mutation, Y1631H, in the L protein.[1][2] The emergence of this specific mutation strongly indicates that the L protein is the direct target of YM-53403.

-

Specificity: The compound potently inhibits both A and B subgroups of RSV but shows no activity against other viruses such as influenza A, measles virus, or herpes simplex virus type 1, highlighting its specific action on the RSV polymerase.[1][2]

A derivative of YM-53403, AZ-27, has been shown to inhibit the initiation of de novo RNA synthesis at the viral promoter, suggesting a mechanism that blocks the earliest steps of both transcription and replication.[3]

Quantitative Inhibitory Activity

The antiviral potency of YM-53403 was primarily quantified using a plaque reduction assay. The compound exhibits highly potent activity, significantly more effective than the broadly used antiviral agent, ribavirin.

| Compound | Target Protein | Assay Type | Value (EC₅₀) | RSV Subgroups | Key Finding | Reference |

| YM-53403 | L Protein (RNA Polymerase) | Plaque Reduction Assay | 0.20 µM | A and B | ~100-fold more potent than ribavirin. | [1][2][4][5][6][7] |

| Ribavirin | (Multiple/IMP Dehydrogenase) | Plaque Reduction Assay | ~20 µM | A and B | Comparator; significantly less potent. | [1] |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of research findings. The following sections describe the core assays used to characterize YM-53403.

Cell-Based Antiviral Assays

5.1.1 Cytopathic Effect (CPE) Inhibition Assay (for HTS)

This assay identifies compounds that protect host cells from virus-induced death and was used in the initial discovery of YM-53403.[8]

-

Cell Seeding: HeLa or HEp-2 cells are seeded into 96-well plates at a predetermined density (e.g., 6,000 cells/well) and incubated overnight to form a monolayer.[8][9]

-

Compound Addition: Serial dilutions of test compounds are added to the cells. Controls include virus-only (no compound) and cell-only (no virus, no compound) wells.

-

Viral Infection: A standardized amount of RSV (e.g., resulting in >90% CPE after 5 days) is added to all wells except the cell-only controls.[8]

-

Incubation: Plates are incubated for a period sufficient to allow for multiple rounds of viral replication and observable CPE (typically 5 days).[8][9]

-

Viability Measurement: Cell viability is assessed using a colorimetric or luminescent method that measures metabolic activity (e.g., CCK-8 kit or ATP-based assay), which correlates with the number of living cells.[8][10]

-

Data Analysis: The concentration of compound that results in 50% inhibition of the cytopathic effect (EC₅₀) is calculated.

5.1.2 Plaque Reduction Assay (for EC₅₀ Determination)

This functional assay measures the ability of a compound to inhibit the production of infectious virus particles and was used to determine the potent EC₅₀ value of YM-53403.[1][2]

-

Cell Seeding: Confluent monolayers of susceptible cells (e.g., HeLa or HEp-2) are prepared in 6- or 12-well plates.

-

Compound Treatment & Infection: Cells are pre-treated with various concentrations of YM-53403 before being infected with a low multiplicity of infection (MOI) of RSV, calculated to produce a countable number of plaques.

-

Overlay Application: After infection, the inoculum is removed, and cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agar) mixed with the corresponding concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions, or plaques.

-

Incubation: Plates are incubated for several days until visible plaques are formed.

-

Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet). Plaques appear as clear zones against a background of stained, uninfected cells. The number of plaques at each compound concentration is counted.

-

EC₅₀ Calculation: The 50% effective concentration (EC₅₀) is determined as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.[1]

Biochemical RNA Polymerase Assay

While the original YM-53403 publications relied on cell-based assays, its mechanism as an L protein inhibitor can be directly confirmed using in vitro biochemical assays with purified components.[11][12]

-

Component Preparation:

-

Recombinant Polymerase Complex: The RSV L and P proteins are co-expressed (e.g., in insect cells) and purified to form a functional L-P complex.[11][13]

-

RNA Template: A short synthetic RNA oligonucleotide corresponding to a viral promoter sequence (e.g., the leader or trailer promoter) is used as the template for RNA synthesis.[11][12]

-

-

Reaction Setup: The purified L-P complex, RNA template, and YM-53403 (at various concentrations) are combined in a reaction buffer containing magnesium chloride and DTT.[14]

-

Initiation of RNA Synthesis: The reaction is started by adding a mix of nucleotide triphosphates (NTPs), including one radiolabeled NTP (e.g., [α-³²P]GTP or [α-³³P]CTP).[11][13]

-

Incubation: The reaction mixture is incubated at 30°C to allow for RNA synthesis.

-

Product Analysis:

-

The reaction is stopped, and the newly synthesized, radiolabeled RNA products are purified.

-

Products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).[11][12]

-

The gel is exposed to a phosphor screen or X-ray film, and the amount of incorporated radiolabel is quantified.[11][12]

-

-

IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of YM-53403 that reduces RNA synthesis by 50%.

Resistance Profile

The primary resistance mechanism identified for YM-53403 is a single amino acid substitution in the L protein.

-

Y1631H Mutation: Viruses selected for resistance to YM-53403 in cell culture consistently develop a tyrosine-to-histidine substitution at position 1631 of the L protein (Y1631H).[1][2] This mutation is the sole change required to confer resistance, confirming the L protein as the direct target.

-

Cross-Resistance: Studies with other L protein inhibitors provide additional insight. A virus resistant to the inhibitor triazole-1, which carries a T1684A mutation in the L protein, was also found to be completely resistant to YM-53403.[8] This suggests that the T1684A mutation may induce a conformational change in the L protein that also disrupts the binding pocket of YM-53403, indicating that the binding sites for these inhibitors may be in close proximity or allosterically linked.[8]

Conclusion

YM-53403 is a potent and specific non-nucleoside inhibitor of the RSV RNA polymerase. Its discovery through a cell-based CPE assay and subsequent characterization have firmly established its mechanism of action through the direct targeting of the viral L protein. The identification of the Y1631H resistance mutation provides a critical tool for further mechanistic studies. With a strong preclinical profile, YM-53403 and its chemical scaffold represent a promising avenue for the development of novel therapeutics for the treatment of RSV infection. The detailed protocols and data presented in this guide offer a foundational resource for researchers working to advance this and other classes of RSV polymerase inhibitors.

References

- 1. YM-53403, a unique anti-respiratory syncytial virus agent with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities | MDPI [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. YM-53403 | RSV inhibitor | Probechem Biochemicals [probechem.com]

- 7. medkoo.com [medkoo.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Cell Based HTS Approach for the Discovery of New Inhibitors of RSV - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]

- 13. Structure of the Respiratory Syncytial Virus Polymerase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

YM-53403: A Technical Guide to its Anti-RSV Activity and EC50 Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-respiratory syncytial virus (RSV) activity of YM-53403, with a focus on its EC50 value, mechanism of action, and the experimental protocols used for its characterization.

Quantitative Data Summary

The antiviral activity of YM-53403 against Respiratory Syncytial Virus (RSV) has been quantified, demonstrating its high potency. The key efficacy parameter, the 50% effective concentration (EC50), is summarized in the table below.

| Compound | EC50 (µM) | Cell Line | Assay Type | Target | Reference |

| YM-53403 | 0.20 | HeLa | Plaque Reduction Assay | RSV L Protein | [1][2][3][4] |

| Ribavirin | ~20 | HeLa | Plaque Reduction Assay | Inosine Monophosphate Dehydrogenase | [1] |

Mechanism of Action

YM-53403 exerts its antiviral effect by targeting the Respiratory Syncytial Virus L protein.[1] The L protein is a critical viral enzyme, functioning as an RNA-dependent RNA polymerase (RdRp) that is essential for both the transcription of viral messenger RNA (mRNA) and the replication of the viral RNA genome.[1] By inhibiting the L protein, YM-53403 effectively halts the synthesis of viral genetic material and proteins, thereby preventing the production of new virus particles.[1] Time-dependent drug addition studies have shown that YM-53403 acts at approximately 8 hours post-infection, which aligns with the period of early viral transcription and genome replication.[1] Resistance to YM-53403 has been linked to a specific single point mutation (Y1631H) in the L protein, further confirming it as the direct target of the compound.[1]

Signaling Pathway of RSV Replication and Inhibition by YM-53403

References

- 1. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. researchgate.net [researchgate.net]

- 4. RNA replication by respiratory syncytial virus (RSV) is directed by the N, P, and L proteins; transcription also occurs under these conditions but requires RSV superinfection for efficient synthesis of full-length mRNA - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of YM-53403

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of YM-53403, a potent and specific inhibitor of the Respiratory Syncytial Virus (RSV). YM-53403 targets the viral RNA-dependent RNA polymerase (L protein), interfering with early viral transcription and/or genome replication.[1][2][3] The following protocols describe key cell-based assays to characterize the antiviral activity of YM-53403.

Data Presentation

The antiviral activity of YM-53403 can be quantified and summarized for comparative analysis.

Table 1: Antiviral Activity of YM-53403 against Respiratory Syncytial Virus (RSV)

| Assay Type | Cell Line | RSV Subgroup(s) | Endpoint Measured | Potency Metric | Reported Value | Reference |

| Cytopathic Effect (CPE) Inhibition | HeLa | A and B | Inhibition of virus-induced cell death | - | - | [1][2] |

| Plaque Reduction Assay | HeLa | A and B | Reduction in plaque formation | EC₅₀ | 0.20 µM | [1][4][5] |

| Time-of-Addition Assay | HeLa | Not specified | Inhibition of viral replication | - | Inhibition observed up to 8h post-infection | [1][2][3] |

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay is a primary high-throughput screening method to identify compounds that protect host cells from virus-induced cell death.

Objective: To evaluate the ability of YM-53403 to inhibit RSV-induced cytopathic effects in a cell culture model.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

RSV (A or B subgroup)

-

YM-53403 (in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Protocol:

-

Seed HeLa cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (37°C, 5% CO₂).

-

Prepare serial dilutions of YM-53403 in culture medium. The final solvent concentration should be kept constant and non-toxic to the cells (e.g., <0.5% DMSO).

-

After 24 hours, remove the growth medium from the cell plates.

-

Add the diluted YM-53403 to the wells. Include wells for "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound).

-

Infect the cells with RSV at a multiplicity of infection (MOI) that causes significant CPE within 4-5 days. Do not add virus to the "cell control" wells.

-

Incubate the plates at 37°C with 5% CO₂ for 4-5 days, or until significant CPE is observed in the "virus control" wells.

-

Assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of CPE inhibition for each concentration of YM-53403.

References

- 1. YM-53403, a unique anti-respiratory syncytial virus agent with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. YM-53403 | RSV inhibitor | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Plaque Reduction Assay Using YM-53403

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-53403 is a potent and specific non-nucleoside inhibitor of Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and the elderly. This compound targets the viral RNA-dependent RNA polymerase (L protein), a key enzyme in the RSV replication cycle, thereby inhibiting viral transcription and genome replication.[1][2] YM-53403 has demonstrated significant antiviral activity against both RSV subgroups A and B.[1][2] The plaque reduction assay is a standard method for quantifying the infectivity of a virus and is a crucial tool for evaluating the efficacy of antiviral compounds like YM-53403. This document provides detailed application notes and a comprehensive protocol for performing a plaque reduction assay to determine the antiviral activity of YM-53403 against RSV.

Mechanism of Action of YM-53403

YM-53403 acts as a direct inhibitor of the RSV L protein, which is the catalytic subunit of the viral RNA polymerase complex. By targeting the L protein, YM-53403 effectively blocks the synthesis of viral messenger RNA (mRNA) and the replication of the viral RNA genome.[1][2] Studies have shown that YM-53403 is effective at a post-entry stage of the viral life cycle.[1] Resistance to YM-53403 has been mapped to a single point mutation (Y1631H) in the L protein, further confirming its specific target.[1][2]

Data Presentation

The antiviral activity of YM-53403 is typically quantified by its 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of viral plaques by 50%. The cytotoxicity of the compound is determined by its 50% cytotoxic concentration (CC50), the concentration that reduces the viability of host cells by 50%. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the therapeutic window of an antiviral drug.

| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| YM-53403 | RSV (A and B subgroups) | HeLa | 0.20 | >20 | >100 | [1][2] |

| Ribavirin | RSV | HeLa | ~20 | Not Reported | Not Reported | [1][2] |

Note: The CC50 for YM-53403 in HeLa cells was reported to be greater than 20 µM. For the purpose of the Selectivity Index calculation, a conservative value of >20 µM was used.

Experimental Protocols

Plaque Reduction Assay Protocol for YM-53403 against RSV

This protocol is adapted from standard plaque reduction assay methodologies for RSV.

Materials:

-

Cells: HEp-2 or HeLa cells (human epithelial cell lines susceptible to RSV infection)

-

Virus: RSV stock (e.g., A2 or Long strain) of known titer (Plaque Forming Units/mL)

-

Compound: YM-53403, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Media:

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).

-

Infection Medium: Growth medium with a reduced serum concentration (e.g., 2% FBS).

-

Overlay Medium: Infection medium containing 0.5% to 1.0% methylcellulose or another viscous agent.

-

-

Reagents:

-

Trypsin-EDTA for cell detachment.

-

Phosphate Buffered Saline (PBS), sterile.

-